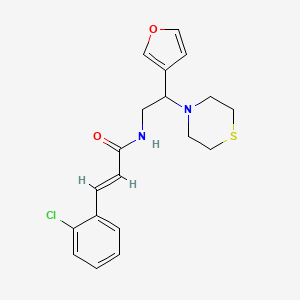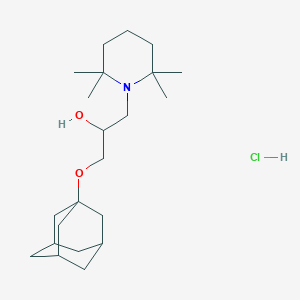
(4-Chloro-3,5-dimethylphenyl) 4-chloro-3-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-3,5-dimethylphenyl) 4-chloro-3-methylbenzenesulfonate is a chemical compound with significant applications in various fields. It is known for its unique structural properties, which make it useful in both industrial and research settings. This compound is characterized by the presence of chloro and methyl groups attached to a phenyl ring, which contributes to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,5-dimethylphenyl) 4-chloro-3-methylbenzenesulfonate typically involves the reaction of 4-chloro-3,5-dimethylphenol with 4-chloro-3-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3,5-dimethylphenyl) 4-chloro-3-methylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding hydrocarbons using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Potassium permanganate in acidic or neutral conditions, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Substitution: Formation of substituted derivatives, such as amines or thiols.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydrocarbons.
Scientific Research Applications
(4-Chloro-3,5-dimethylphenyl) 4-chloro-3-methylbenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to modify specific amino acid residues.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of (4-Chloro-3,5-dimethylphenyl) 4-chloro-3-methylbenzenesulfonate involves its interaction with molecular targets, such as enzymes or receptors. The chloro and methyl groups play a crucial role in binding to the active sites of these targets, leading to inhibition or activation of their biological functions. The compound may also disrupt cellular processes by altering membrane permeability or interfering with signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3,5-dimethylphenol: Known for its antiseptic properties and used in disinfectants.
4-Chloro-3-methylbenzenesulfonyl chloride: Used as a reagent in organic synthesis for introducing sulfonate groups.
Uniqueness
(4-Chloro-3,5-dimethylphenyl) 4-chloro-3-methylbenzenesulfonate is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions. Its structural features make it a versatile compound in both research and industrial applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 4-chloro-3-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2O3S/c1-9-8-13(4-5-14(9)16)21(18,19)20-12-6-10(2)15(17)11(3)7-12/h4-8H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAMYLYOTGGMHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=CC(=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2358283.png)


![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2358291.png)
![5-[4-Chloro-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2358292.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]-1,3-benzoxazole](/img/structure/B2358293.png)
![ethyl 5-((2,4-dimethoxybenzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2358294.png)


![6-allyl-4-(2-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2358301.png)


![3-(2-chlorobenzyl)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2358304.png)
